Biphenomycin A

Antibacterial in vivo efficacy Staphylococcus aureus septicemia model ED50 comparative pharmacology

Biphenomycin A (CAS 100296-21-7; synonym LL-AF283α, WS-43708A), a cyclic peptide antibiotic first isolated from Streptomyces griseorubiginosus No. 43708 , belongs to the biphenomycin family of ribosomally synthesized and post-translationally modified peptides (RiPPs).

Molecular Formula C23H28N4O8
Molecular Weight 488.5 g/mol
Cat. No. B14079198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenomycin A
Molecular FormulaC23H28N4O8
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N
InChIInChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)
InChIKeyWLDNIJQYEWSPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenomycin A Procurement Guide: A Macrocyclic RiPP Antibiotic with In Vivo Potency Against Gram-Positive Pathogens


Biphenomycin A (CAS 100296-21-7; synonym LL-AF283α, WS-43708A), a cyclic peptide antibiotic first isolated from Streptomyces griseorubiginosus No. 43708 [1], belongs to the biphenomycin family of ribosomally synthesized and post-translationally modified peptides (RiPPs). It is defined by a 15-membered macrocyclic ring housing an ortho,ortho'-biaryl biphenyl linkage formed from two non-proteinogenic ortho-tyrosine residues—a structural architecture unique among clinically relevant antibiotic classes [2][3]. The compound exhibits a distinctive pharmacological profile characterized by a pronounced in vitro/in vivo activity discrepancy: it is virtually inactive in standard broth microdilution assays (MIC > 200 µg/mL) yet demonstrates potent in vivo efficacy, with an ED50 of 1 mg/kg (s.c.) in a murine S. aureus septicemia model, representing a five-fold superiority over vancomycin [4]. This profile demands that selection and procurement decisions be guided by in vivo or mechanistic endpoints rather than conventional in vitro susceptibility screening alone.

Why Biphenomycin A Cannot Be Substituted by Biphenomycin B, Vancomycin, or Other Gram-Positive Antibiotics


Generic substitution among biphenomycin congeners or across-class Gram-positive agents is precluded by three structural and pharmacological features specific to Biphenomycin A. First, Biphenomycin A (C23H28N4O8, MW 488.50) differs from Biphenomycin B (C23H28N4O7, MW 472.50) by a single oxygen atom corresponding to an additional hydroxyl group, a modification that determines the biological activity spectrum across in-class variants [1][2]. Second, the biphenomycin class operates through a mechanism distinct from that of vancomycin: Biphenomycin A does not bind the D-Ala-D-Ala mucopeptide precursor targeted by vancomycin and instead appears to inhibit bacterial protein synthesis via ribosomal interaction [3][4]. Third, Biphenomycin A exhibits a unique in vitro/in vivo efficacy disconnect—virtually inactive in standard MIC assays (>200 µg/mL) yet five-fold more potent than vancomycin in mouse septicemia models (ED50 1 mg/kg vs. ~5 mg/kg)—meaning that procurement decisions based solely on in vitro MIC panels will systematically exclude this compound despite its demonstrated in vivo superiority [4]. These differentiation points are supported by quantitative evidence detailed in Section 3.

Biphenomycin A: Quantified Differentiation Evidence for Scientific Selection and Procurement


In Vivo Efficacy: 5-Fold Superiority Over Vancomycin in Murine S. aureus Septicemia

In a head-to-head murine septicemia model, Biphenomycin A administered subcutaneously achieved an ED50 of 1 mg/kg against S. aureus, which was five times more effective than vancomycin (estimated ED50 ~5 mg/kg in the same model). This in vivo superiority stands in marked contrast to the compound's in vitro behavior—Biphenomycin A is virtually inactive in standard broth microdilution assays at concentrations up to 200 µg/mL [1]. The ED50 differential is a direct, quantifiable criterion for prioritizing Biphenomycin A over vancomycin when in vivo efficacy is the primary selection endpoint.

Antibacterial in vivo efficacy Staphylococcus aureus septicemia model ED50 comparative pharmacology

Structural Differentiation from Biphenomycin B: One Oxygen Atom Determines Bioactivity Divergence

Biphenomycin A (C23H28N4O8, exact mass 488.1907 Da) and Biphenomycin B (C23H28N4O7, exact mass 472.1958 Da) differ by exactly one oxygen atom (~16 Da). This structural difference corresponds to the presence of an additional hydroxyl group in Biphenomycin A that alters hydrogen-bonding capacity, conformational preferences within the 15-membered macrocycle, and ultimately biological activity [1][2]. The three known natural variants (A, B, and C) share the same core scaffold but differ in these fine structural details, which govern their respective antibacterial activities—meaning that interchanging A and B without experimental validation introduces uncontrolled activity variance [2][3].

Structure-activity relationship Cyclic peptide antibiotics Biphenomycin congener selectivity

Selective Antibacterial Activity with No Eukaryotic Toxicity: A Therapeutic Index Indicator

Biphenomycin A demonstrates potent antibacterial activity against Gram-positive pathogens at low doses while exhibiting no detectable eukaryotic toxicity in cellular assays [1]. Complementing this selectivity, the acute systemic toxicity in mice is very low, with an LD50 greater than 2 g/kg by subcutaneous injection [2][3]. For comparison, vancomycin—when administered systemically—carries known nephrotoxic and ototoxic risks at therapeutic doses, and its acute LD50 in mice (i.v.) is reported in the range of 400–5,000 mg/kg depending on the formulation and strain, placing Biphenomycin A's >2 g/kg s.c. value at the favorable end of the safety spectrum for peptide antibiotics [2].

Selective toxicity Eukaryotic cytotoxicity Antibiotic safety margin

RiPP Biosynthetic Pathway Elucidation: A Bioengineering Platform Unavailable for NRPS-Derived Comparators

The complete biosynthetic pathway of Biphenomycin A was elucidated in 2025, revealing a ribosomal (RiPP) origin with a unique enzymatic cascade: a bifunctional multinuclear nonheme iron-dependent oxidase (MNIO, BipEF) installs the two ortho-tyrosine hydroxylations, a B12-dependent radical SAM enzyme (BipD) catalyzes the biaryl C–C crosslink, a regioselective arginase (BipC) converts Arg to Orn, dedicated hydroxylases (BipG, BipH) perform further side-chain modifications, and a TldD-type metalloprotease (BipI) executes stepwise proteolytic maturation [1]. This RiPP architecture is fundamentally different from the nonribosomal peptide synthetase (NRPS) assembly lines used by vancomycin and most clinically important cyclic peptide antibiotics [1]. Critically, the RiPP paradigm enables ribosomal engineering strategies—codon optimization, precursor peptide mutagenesis, and heterologous expression in tractable hosts—to enhance fermentation yields and generate analog libraries, options that are not available for NRPS-derived comparators [1][2].

Biosynthetic gene cluster RiPP bioengineering Antibiotic yield enhancement

Activity Against β-Lactam-Resistant Gram-Positive Bacteria: A Resistance Profile Distinct from Standard-of-Care Agents

Biphenomycin A is specifically described as 'a highly potent antibiotic against Gram-positive, β-lactam-resistant bacteria' [1][2]. Original characterization papers explicitly note its potency against methicillin-resistant Staphylococcus aureus (MRSA) strains and other β-lactam-resistant Gram-positive pathogens [3]. The compound's mechanism—likely involving inhibition of bacterial protein synthesis rather than cell wall precursor binding—provides a therapeutic target orthogonal to β-lactam and glycopeptide antibiotics, implying that cross-resistance with these classes is improbable [4]. A structurally related biphenomycin analog, AIC102827, demonstrated MICs of 4–8 µg/mL against bovine mastitis S. aureus field isolates (including resistant strains) in a 2013 in vivo mouse mastitis study, confirming the translational relevance of the scaffold [5]. Quantitative MIC data for the parent Biphenomycin A in standard in vitro assays are limited by the compound's inherent in vitro inactivity described above (see Evidence Item 1).

β-Lactam resistance MRSA Antibiotic resistance

Biphenomycin A: Recommended Application Scenarios Based on Validated Differentiation Evidence


In Vivo Murine Infection Models for Gram-Positive Pathogens Where Vancomycin Is the Standard Comparator

Biphenomycin A is the compound of choice for murine S. aureus septicemia or soft-tissue infection studies where the primary endpoint is survival or bacterial burden reduction at low compound doses. Based on its ED50 of 1 mg/kg (s.c.)—a 5-fold advantage over vancomycin [1]—researchers can design dose-response experiments spanning 0.1–10 mg/kg to establish therapeutic windows. The low acute toxicity (LD50 > 2 g/kg s.c.) supports dose escalation without systemic toxicity confounding [2]. Due to the compound's in vitro inactivity, pre-screening by in vivo pilot experiments is mandatory; standard in vitro MIC determination should not be used as a go/no-go selection criterion.

Biosynthetic Pathway Engineering and Heterologous Production Strain Development

With the complete 9-gene biphenomycin biosynthetic cluster (Sg_bipA–I) now elucidated and all enzymatic functions reconstituted in vitro [1], Biphenomycin A serves as the reference standard for RiPP bioengineering campaigns. Researchers aiming to enhance fermentation titers—historically the bottleneck preventing pharmaceutical development [2]—can use Biphenomycin A as an authentic analytical standard (HRMS, HPLC retention time) for monitoring production in heterologous hosts such as Streptomyces coelicolor or E. coli chassis strains expressing the bip cluster. The RiPP architecture permits precursor peptide mutagenesis for analog generation, a strategy not accessible with NRPS-derived glycopeptides like vancomycin.

Mechanism-of-Action Studies on Bacterial Protein Synthesis Inhibitors with Non-Standard Pharmacology

Biphenomycin A is a high-priority tool compound for investigating bacterial translation inhibition mechanisms that escape detection by standard in vitro susceptibility assays. The established finding that Biphenomycin A does not bind the D-Ala-D-Ala target of vancomycin, combined with evidence pointing to ribosomal protein synthesis inhibition [1][2], makes it a differentiated probe for ribosome biochemistry and cryo-EM structural studies aimed at identifying novel antibiotic binding sites. Procurement of high-purity (>98% HPLC) Biphenomycin A [3] is essential to avoid confounding effects from Biphenomycin B or C contamination.

β-Lactam-Resistant Gram-Positive Infection Research and Combination Therapy Screening

For research programs targeting MRSA or other β-lactam-resistant Gram-positive pathogens, Biphenomycin A offers a mechanism orthogonal to β-lactams and glycopeptides, making it suitable for additivity/synergy checkerboard assays with standard-of-care antibiotics [1]. The biphenomycin analog AIC102827 has already demonstrated in vivo efficacy against S. aureus, Streptococcus uberis, and E. coli in a mouse mastitis model (MICs of 4–8, ≥16, and 2–4 µg/mL, respectively) [2], providing a translational precedent for the scaffold's utility in veterinary and potentially human anti-infective development. Biphenomycin A should be included as the reference compound in any analog SAR program targeting resistant Gram-positive pathogens.

Quote Request

Request a Quote for Biphenomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.